Ethylene glycol terephthalate (1:2)

概要

説明

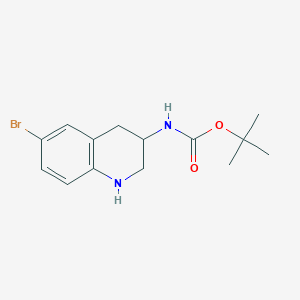

Polyethylene terephthalate (PET) is the most common thermoplastic polymer resin of the polyester family and is used in fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing . It is derived from terephthalic acid (or dimethyl terephthalate) and mono ethylene glycol . PET consists of repeating (C 10 H 8 O 4) units .

Synthesis Analysis

PET is produced from ethylene glycol and dimethyl terephthalate (DMT) or mostly terephthalic acid (PTA) . When heated together under the influence of chemical catalysts, ethylene glycol and terephthalic acid produce PET in the form of a molten, viscous mass that can be spun directly to fibers or solidified for later processing as a plastic .Molecular Structure Analysis

The basic repeating unit of the polymer chain consists of an ethylene glycol unit bonded to a terephthalic acid unit . Depending on its processing and thermal history, polyethylene terephthalate may exist both as an amorphous (transparent) and as a semi-crystalline polymer .Chemical Reactions Analysis

PET is chemically recycled using methods such as hydrolysis , glycolysis , and alcoholysis . Methanolysis of PET is usually carried out using methanol within a temperature range of 180–280 °C and in a pressure range of 20–40 atm with or without a catalyst .Physical And Chemical Properties Analysis

PET has a chemical formula of (C 10 H 8 O 4) n . It has a density of 1.38 g/cm 3 at 20 °C . It is practically insoluble in water . Its melting point is > 250 °C and it decomposes at > 350 °C .科学的研究の応用

Chemical Recycling of PET

Research emphasizes the importance of EGT in the chemical recycling of PET, a process crucial for sustainability. The glycolysis of PET waste, using ethylene glycol, facilitates the breakdown of PET into valuable intermediates such as bis(2-hydroxyethyl) terephthalate (BHET), showcasing an eco-friendly route to recycle and repurpose PET waste. This process not only helps in reducing environmental pollution but also in recovering valuable chemical products (Damayanti & Ho-Shing Wu, 2021; Ghaemy & Mossaddegh, 2005).

Microbial Degradation

The engineering of microbial strains for efficient EGT utilization points towards innovative approaches in waste management and bioremediation. For instance, Pseudomonas putida KT2440 has been genetically modified to metabolize EGT, offering a pathway for the biological recycling of PET. This development not only contributes to environmental cleanup but also opens avenues for the microbial production of value-added bioproducts from PET waste (M. A. Franden et al., 2018).

Novel Product Synthesis

Research into the synthesis of novel products from PET waste, such as urethane oils and varnishes, highlights the potential of EGT in creating sustainable materials. By depolymerizing PET through glycolysis, valuable oligomers are obtained, which serve as precursors for the synthesis of products with industrial applications. This innovative approach not only addresses waste management issues but also contributes to the development of sustainable materials and chemicals (Oğuz Meci̇t & A. Akar, 2001).

Glycolysis and PET Degradation

The glycolysis of PET, an effective method for its degradation, has been explored using various catalysts and conditions to optimize the yield of valuable products like BHET. This research underlines the potential of chemical processes in recycling PET, thereby contributing to sustainability and the circular economy. The development of efficient and eco-friendly glycolysis methods is crucial for enhancing the recycling rates of PET and reducing environmental pollution (M. A. Nikje & F. Nazari, 2006; Ph. Radenkov et al., 2003).

作用機序

Safety and Hazards

将来の方向性

There is an urgent need to develop technologies to valorise post-consumer PET waste to tackle plastic pollution and move towards a circular economy . Researchers are developing and large-scale producing PET-degrading novel hydrolases specifically for plastic recycling . Ethylene glycol demand is growing rapidly, particularly in the global polyethylene terephthalate markets .

特性

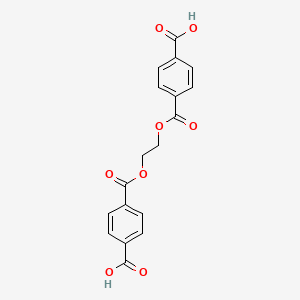

IUPAC Name |

4-[2-(4-carboxybenzoyl)oxyethoxycarbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBOYZZQPYDMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024365 | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene terephthalate | |

CAS RN |

2225-05-0 | |

| Record name | Ethylene terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002225050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1,2-Ethanediylbis(oxycarbonyl))dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUW339S4L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridin]-4-ylboronic acid](/img/structure/B3049772.png)